Dopamine D₂L/D₃ vs. D₁ Receptor Binding Preference
The Reinart‑Okugbeni (2012) study demonstrates that 3‑azabicyclo[3.2.0]heptane derivatives exhibit greater binding affinity at D₂L and D₃ dopamine receptors compared to D₁ sites. For a representative derivative (CHEMBL2062861), Ki values at human receptors were D₃ = 1,500 nM and D₁ = 49,000 nM, yielding an approximately 33‑fold selectivity ratio favoring D₃ over D₁ [1][2]. This profile contrasts with the 3‑azabicyclo[3.1.0]hexane scaffold (D₃‑selective antagonists) and the 3‑azabicyclo[3.2.1]octane scaffold (D₂‑preferring antagonists) [1].
| Evidence Dimension | Dopamine receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | 3‑Azabicyclo[3.2.0]heptane scaffold: D₃ Ki ≈ 1,500 nM, D₁ Ki ≈ 49,000 nM |
| Comparator Or Baseline | 3‑Azabicyclo[3.1.0]hexane: D₃‑selective antagonists; 3‑Azabicyclo[3.2.1]octane: D₂‑preferring antagonists (exact Ki values not collated for direct class‑to‑class comparison) |
| Quantified Difference | ≈ 33‑fold D₃/D₁ selectivity ratio for the [3.2.0] scaffold |
| Conditions | Radioligand displacement assays using [³H]‑ligands at recombinant human dopamine receptors; data from Reinart‑Okugbeni et al. 2012 and BindingDB [1][2] |
Why This Matters
This class‑level selectivity profile guides target‑specific lead optimization for antipsychotic and anti‑Parkinsonian indications requiring D₂/D₃ engagement with reduced D₁‑mediated side effects.
- [1] Reinart-Okugbeni R, Ausmees K, Kriis K, Werner F, Rinken A, Kanger T. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Eur J Med Chem. 2012;55:255-261. doi:10.1016/j.ejmech.2012.07.025. View Source
- [2] BindingDB. Ki Summary: Ligand BDBM50389449 (CHEMBL2062861) at D(3) dopamine receptor (Ki = 1,500 nM) and D(1A) dopamine receptor (Ki = 49,000 nM). Data derived from Reinart-Okugbeni et al. 2012. View Source
